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Compound Name: 1-Phenyl-2-(trimethylsilyl)acetylene

Cat. No.: B1583190

Authored by: Gemini, Senior Application Scientist
Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-Phenyl-2-(trimethylsilyl)acetylene (C11H14Si), a pivotal builc
and nuclear magnetic resonance (NMR) spectroscopy data. Beyond presenting raw data, this guide emphasizes the causal logic behind spectral feat

Molecular Structure and Physicochemical Properties

1-Phenyl-2-(trimethylsilyl)acetylene is a colorless to slightly yellow liquid at room temperature.[1][2] The trimethylsilyl (TMS) group serves as a ster

Table 1: Physicochemical Properties of 1-Phenyl-2-(trimethylsilyl)acetylene

Property

Molecular Formula

Molecular Weight

CAS Number

Appearance

Density

Boiling Point

Refractive Index

graph "molecular structure" {

layout=neato;

node [shape=plaintext, fontname="sans-serif", fontsize=12];
edge [fontname="sans-serif", fontsize=10];

// Phenyl Ring

Cl [pos="0,1!", label="C"];

C2 [pos="-0.87,0.5!", label="C"1;
C3 [pos="-0.87,-0.5!", label="C"];
C4 [pos="0,-1!", label="C"];

C5 [pos="0.87,-0.5!", label="C"1;
C6 [pos="0.87,0.5!", label="C"1;
H1 [pos="-1.5,0.87!", label="H"];
H2 [pos="-1.5,-0.87!", label="H"];
H3 [pos="0,-1.7!", label="H"];

H4 [pos="1.5,-0.87!", label="H"];
H5 [pos="1.5,0.87!", label="H"];
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// Acetylene Linker
C7 [pos="0,2!", label="C"];
C8 [pos="0,3!", label="C"];

// Trimethylsilyl Group

Si [pos="0,4!", label="Si", fontcolor="#34A853"];
C9 [pos="-1,4.87!", label="CHs"];

C10 [pos="1,4.87!", label="CHs"];

C1l1 [pos="0,5!", label="CHs"];

// Bonds

Cl -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
C2 -- H1l; C3 -- H2; C4 -- H3; C5 -- H4; C6 -- H5;

Cl -- C7 [label=""];

C7 -- C8 [label="="];

C8 -- Si;

Si -- C9; Si -- C10; Si -- C11;
}

*ok ok

### 2. Mass Spectrometry (MS)
Mass spectrometry provides critical information on the molecular weight and fragmentation pattern of a molecu

#i### **Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)**

1. **Sample Preparation:** Prepare a dilute solution of 1-Phenyl-2-(trimethylsilyl)acetylene (~1 mg/mL) in a
**Injection:** Inject 1 uL of the solution into a GC-MS system equipped with a standard non-polar column
**GC Method:** Use a temperature program that ensures separation from solvent and any impurities, for ins
**MS Acquisition:** Acquire datain EI mode at a standard ionization energy of 70 eV. The choice of 70 eV
**Data Analysis:** Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak c

u b~ WN

#### **Data Summary & Interpretation**

The EI mass spectrum is characterized by a distinct molecular ion and a highly diagnostic base peak resulting

kK x

**Table 2: Key EI-MS Fragmentation Data forl-Phenyl-2-(trimethylsilyl)acetylene**

| m/z | Proposed Fragment | Relative Intensity (%) | Interpretation |

EEE AN REEERI BEPER

| 174 | [C11H14Si]*" (M*") | ~27 | Molecular Ion |

| **159** | [M - CHs]+ | **100** | **Base Peak:** Loss of a methyl radical via alpha-cleavage. |
| 129 | [M - 3CHs]* or [CieHe]* | ~6 | Complex rearrangement/fragmentation |

| 105 | [C7Hs0]* or [CsHol* | ~5 | Phenyl-containing fragment |

| 73 | [Si(CHs)s3]1* | Variable | Trimethylsilyl cation |
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*Data compiled from PubChem and ChemicalBook.*

kK k

#### **Fragmentation Pathway Analysis**

The fragmentation of 1-Phenyl-2-(trimethylsilyl)acetylene is dominated by pathways characteristic of trimethy

1. **Molecular Ion (m/z 174):** The peak at m/z 174 corresponds to the intact molecule that has lost one ele
2. **Base Peak (m/z 159):** The most abundant fragment is observed at m/z 159. This peak arises from the fac

" “dot
digraph "fragmentation pathway" {
rankdir=LR;

node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"];
edge [fontname="sans-serif", fontsize=10, color="#202124"];

mol [label="Molecular Ion (M* )\nm/z = 174"];
fragl [label="[M - CHs]*\nm/z = 159 (Base Peak)"];

mol -> fragl [label="- <CHs (15 Da)\n(Alpha-Cleavage)"];

Caption: Primary fragmentation pathway in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with

Sample Application: Apply a single drop of the neat liquid sample directly onto the ATR crystal, ensuring cc
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Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 «

Data Summary & Interpretation

The IR spectrum displays characteristic absorptions for the phenyl, alkyne, and trimethylsilyl groups. The mo

Table 3: Diagnostic IR Absorption Bands

Wavenumber (cm-1!) Vibrational Mode
~3050 Aromatic C-H Stretct
~2160 C=C Stretch

~1596, ~1487 Aromatic C=C Stretct
~1250 Si-CHs Symmetric Ber
~840, ~760 Si-C Stretch / CHs |
Absence at ~3300 =C-H Stretch

Data compiled from ResearchGate and general IR correlation tables.
[4107108119]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule

Experimental Protocol: *H and *3C NMR

Sample Preparation: Dissolve ~10-20 mg of 1-Phenyl-2-(trimethylsilyl)acetylene in ~0.6 mL of deuterated chlc
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Internal Standard: Tetramethylsilane (TMS) is the conventional internal standard for *H and 3C NMR, definir

Acquisition: Record spectra on a 300 MHz or higher field spectrometer. For *3C NMR, a proton-decoupled expel

1H NMR Data & Interpretation

The *H NMR spectrum is simple and highly informative, showing two distinct sets of signals corresponding to t

Table 4: 'H NMR Data (CDCls)

Chemical Shift (6, ppm) Multiplicity
~7.45 - 7.55 Multiplet
~7.25 - 7.40 Multiplet
~0.25 Singlet

Data interpreted from similar compounds and established chemical shift ranges.
[41110]

Trimethylsilyl Protons (~0.25 ppm): The nine protons of the three methyl groups are chemically equivalent, ¢

Phenyl Protons (~7.25 - 7.55 ppm): The five protons on the phenyl ring are deshielded due to the aromatic r:
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13C NMR Data & Interpretation

The proton-decoupled *3C NMR spectrum provides a count of the unique carbon environments in the molecule.

Table 5:

~128

~0.0

~132.0
~128.9

.3
~123.0
~104.8
~94.5 | Ph-C=C- | Acetylenic carbon attached to Phenyl |
(CH3)3Si- | Trimethylsilyl carbons |

13C NMR Data (CDCls)

Chemical Shift (&6, ppm) | Assignment | Comments |

BT T |

| ortho- & meta-Carbons | Phenyl ring |

| para-Carbon | Phenyl ring |

| ortho- & meta-Carbons | Phenyl ring |

| ipso-Carbon (C-C=) | Phenyl ring, quaternary |
| -C=C-Si | Acetylenic carbon attached to Si |

Data compiled from published spectra of 1-Phenyl-2-(trimethylsilyl)acetylene and closely related analogues.

[11]

Acetylenic Carbons (~104.8 and ~94.5 ppm): The two sp-hybridized carbons of the alkyne are clearly resolved.

Phenyl Carbons (~123-132 ppm): Due to symmetry, four distinct signals are expected for the six carbons of tt

Trimethylsilyl Carbon (~0.0 ppm): The three equivalent methyl carbons of the TMS group appear as a single st
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Conclusion

The combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy prov

MS: A molecular ion at m/z 174 and a characteristic base peak at m/z 159 ([M-CHs]*).

IR: A strong C=C stretch around 2160 cm-!, prominent Si-CHs bands at ~1250 and ~840 cm-!, and the conspicuot

NMR: A 9H singlet around 0.25 ppm in the 'H spectrum, and two distinct acetylenic carbon signals around 105

This comprehensive spectroscopic signature serves as a reliable standard for identity and purity confirmation

' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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